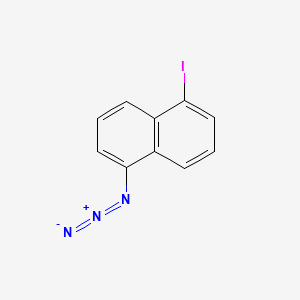

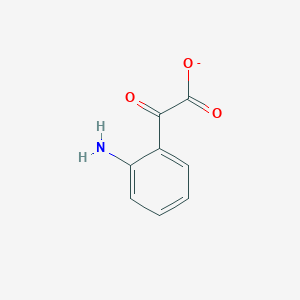

1-叠氮基-5-碘萘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves palladium-catalyzed cross-coupling reactions. For instance, extended π-conjugated molecules with naphthalene units can be synthesized through palladium-catalyzed reactions between protected iodinated naphthyl compounds and ethynyl derivatives, followed by catalytic oxidative dimerization to yield conjugated butadiyne derivatives (J. Rodríguez & J. Tejedor, 2002).

Molecular Structure Analysis

Structural characterization is crucial for understanding the molecular geometry and electronic properties of synthesized compounds. X-ray diffraction analysis, for example, has revealed centrosymmetric dimer associations and anti conformations around triple bonds in synthesized naphthalene derivatives, which are indicative of the molecules' potential for forming stable and extended π-conjugated systems (J. Rodríguez & J. Tejedor, 2002).

Chemical Reactions and Properties

1-Azido-5-iodo-naphthalene participates in various chemical reactions, such as [2+3] cycloadditions, which are facilitated by its azido group. These reactions are essential for synthesizing heterocyclic compounds and polymers with novel properties. The azido group acts as a versatile functional group that can undergo photolysis or thermal decomposition to generate reactive nitrene species, which can further react to form complex structures (H. Huh, Y. Lee, & Soon W. Lee, 2006).

科学研究应用

-

Azides in the Synthesis of Various Heterocycles

- Application : Azides are used in the synthesis of various heterocyclic systems. They can undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

- Method : The synthetic methods of organic azides are grouped into different categories. The functionality of the azido group in chemical reactions is then explored. This is followed by a major section on the synthetic tools of various heterocycles from the corresponding organic azides .

- Results : The review provides a report on the developed methods describing the synthesis of various heterocycles from organic azides .

-

Photophysical Properties of 1,8-Naphthalimide Derivatives

- Application : 1,8-Naphthalimide derivatives have unique photophysical properties. They can generate semi-stable radical anion species by photo-induced electron transfer from a carboxy group .

- Method : The study investigates the photo-induced colorimetric reaction of N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide (TENI), which has a different cationic receptor from MNEI and undergoes the photo-induced colorimetric reaction, and its analogues to clarify the reaction mechanism .

- Results : The study provides evidence suggesting that the colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative .

-

Azidation in the Difunctionalization of Olefins

- Application : Azides serve as useful building blocks due to their remarkable reactivity. The development of efficient protocols to synthesize these compounds is of great significance .

- Method : This involves the use of azide reagents in the difunctionalization of olefins .

- Results : The paper reviews the major applications and development of azidation in difunctionalization of olefins using azide reagents .

-

Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues

- Application : Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It plays a major role in the field of medicinal chemistry .

- Method : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

- Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities are presented .

-

Naphthalenide-Driven Synthesis and Reactivity of Zerovalent Iron Nanoparticles

- Application : Alkali metal naphthalenides, such as lithium and sodium naphthalenide, are used to prepare reactive zerovalent iron nanoparticles .

- Method : The most stable lithium naphthalenide solutions in THF are used to prepare reactive zerovalent iron nanoparticles, 2.3 ± 0.3 nm in size, by reduction of FeCl3 in THF .

- Results : Reactive Fe (0) nanoparticles can be obtained in the liquid phase via lithium naphthalenide-driven reduction and instantaneously reacted to give new compounds without remains of the initial reduction .

-

Electrophilic Iodination of Organic Compounds

- Application : Electrophilic iodination of alkenes is a significant process in organic synthesis .

- Method : This involves the use of iodine in the presence of selected ligands .

- Results : The paper provides insights into the naphthalenide-driven synthesis and reactivity of zerovalent iron nanoparticles .

属性

IUPAC Name |

1-azido-5-iodonaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6IN3/c11-9-5-1-4-8-7(9)3-2-6-10(8)13-14-12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSSXGBNBDDPGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980357 |

Source

|

| Record name | 1-Azido-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-5-iodo-naphthalene | |

CAS RN |

63785-44-4 |

Source

|

| Record name | Iodonaphthylazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063785444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azido-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)

![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)

![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)

![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)

![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)